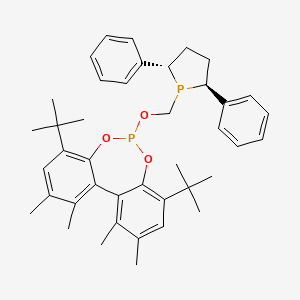

SaxS,S-BOBPHOS

Description

Significance of Asymmetric Catalysis in Modern Organic Synthesis

Asymmetric catalysis is a fundamental strategy in modern organic synthesis, enabling the production of chiral molecules with a specific three-dimensional arrangement. fiveable.melidsen.comnumberanalytics.com This is of paramount importance because the therapeutic effect of many pharmaceuticals is dependent on their chirality, with one enantiomer providing the desired effect while the other may be inactive or even harmful. fiveable.menumberanalytics.com The ability to selectively synthesize one enantiomer over the other, a process measured by enantiomeric excess (ee), is a critical challenge that asymmetric catalysis addresses. fiveable.me This field has revolutionized the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals by providing efficient and atom-economical routes to enantiomerically pure compounds. fiveable.mechiralpedia.combohrium.com The development of novel chiral catalysts continues to be a major focus, aiming to expand the scope and improve the efficiency of this powerful synthetic tool. fiveable.mesci-hub.senih.gov

Evolution and Importance of Chiral Phosphorus-Based Ligands

Chiral phosphorus-based ligands have been instrumental in the advancement of transition-metal-catalyzed asymmetric transformations. sci-hub.senih.gov The journey began with early successes like DIPAMP in the 1970s, and after a period of slower development, regained significant attention in the late 1990s with the advent of ligands such as bisP* and TangPhos. sci-hub.senih.gov Despite this progress, many early P-chiral phosphorus ligands were challenging to prepare or handle. sci-hub.senih.gov The continuous search for new, efficient, and practical chiral phosphorus ligands with novel structural motifs remains a highly desirable goal in organic chemistry. sci-hub.senih.gov These ligands play a crucial role by coordinating to a metal center, thereby creating a chiral environment that directs the stereochemical outcome of a reaction. fiveable.me The development of ligands with unique structural and physical properties, such as conformational rigidity and high tunability of electronic and steric properties, has led to significant breakthroughs in asymmetric catalysis. sci-hub.senih.gov

Hybrid Phospholane-Phosphite Ligands: A Distinctive Class in Catalysis

Among the diverse array of chiral phosphorus ligands, hybrid phosphine-phosphite ligands represent a significant class. nih.gov These ligands are characterized by having two coordinating phosphorus atoms with different electronic properties, which can be precisely tuned during catalyst optimization. nih.gov This modularity allows for the fine-tuning of the catalyst's performance in various enantioselective catalytic processes. nih.gov The combination of a phospholane (B1222863) moiety, known for its conformational rigidity and effectiveness in inducing high enantioselectivity, with a phosphite (B83602) group, which possesses distinct electronic and steric characteristics, has led to the development of highly effective catalysts. rsc.orgthieme-connect.com This unique combination of properties has proven beneficial in a number of catalytic reactions, including asymmetric hydrogenation and hydroformylation. nih.govrsc.org

Overview of (Sax,S,S)-BOBPHOS as a Versatile Chiral Ligand

(Sax,S,S)-BOBPHOS is a notable example of a hybrid phospholane-phosphite ligand. rsc.orgsmolecule.com Its structure incorporates a chiral phospholane unit and a biphenol-derived phosphite moiety. This ligand was designed with the intention of combining the advantageous properties of two successful ligand families, Kelliphite and Ph-BPE, to create a catalyst with superior performance. rsc.org Rhodium complexes of (Sax,S,S)-BOBPHOS have demonstrated remarkable and somewhat unexpected selectivity in certain reactions. rsc.org For instance, in the hydroformylation of terminal alkyl alkenes, they favor the formation of branched aldehydes with high enantiomeric excess, a significant achievement for a class of substrates that typically yields linear products. rsc.orgthieme-connect.com This unique reactivity has established (Sax,S,S)-BOBPHOS as a valuable tool in asymmetric catalysis, particularly for challenging transformations.

Detailed Research Findings

(Sax,S,S)-BOBPHOS has been the subject of detailed research, particularly in the field of asymmetric hydroformylation. Studies have shown that rhodium catalysts incorporating this ligand are highly effective for the enantioselective hydroformylation of various vinylarenes. rsc.org These catalytic systems exhibit high activity even at low pressures and can be used in solvent-free conditions, leading to products with excellent purity. rsc.org

Kinetic studies and spectroscopic analysis have been employed to understand the mechanism behind the unusual selectivity of the Rh/(Sax,S,S)-BOBPHOS catalyst. acs.org These investigations have revealed a negative order dependence on carbon monoxide concentration and positive order dependence on alkene and hydrogen concentrations. acs.org Spectroscopic studies under high pressure have allowed for the characterization of key rhodium-hydrido and rhodium-acyl intermediates in the catalytic cycle. acs.org These findings have provided valuable insights into how the ligand structure influences the reaction pathway and ultimately controls the regioselectivity and enantioselectivity of the hydroformylation reaction.

The synthesis of (Sax,S,S)-BOBPHOS itself involves a multi-step process starting from chiral biphenol and phospholane building blocks. thieme-connect.com While the synthesis requires several steps, they are described as reliable and provide the ligand in attainable yields. thieme-connect.com

Data Tables

Table 1: Physicochemical Properties of (Sax,S,S)-BOBPHOS

| Property | Value |

| Molecular Formula | C41H50O3P2 |

| Molecular Weight | 652.8 g/mol nih.gov |

| CAS Number | 1373349-83-7 nih.govstrem.comarctomsci.comchemicalbook.com |

| Appearance | Solid |

| Synonyms | (11aS)-1,2,10,11-Tetramethyl-4,8-bis(t-butyl)-6-[[(2S,5S)-(2,5-diphenyl-1-phospholanyl) methoxy]-dibenzo[d,f] fiveable.mesmolecule.comnih.govdioxaphosphepin] nih.govarctomsci.comchemicalbook.com |

Table 2: Performance of (Sax,S,S)-BOBPHOS in Asymmetric Hydroformylation of Terminal Alkenes thieme-connect.com

| Substrate | Branched/Linear Ratio | Enantiomeric Excess (ee) (%) |

| 1-Hexene (B165129) | 10:1 | 93 |

| Allylbenzene | 5.5:1 | 88 |

| N-allyl-N-methylaniline | 2.5:1 | 71 |

Reaction Conditions: [Rh(acac)(CO)2] (0.4 mol%), (Sax,S,S)-BOBPHOS (0.5 mol%), CO/H2 (5 bar), Toluene (B28343), 50 °C. Data extracted from a representative study. thieme-connect.com

Structure

3D Structure

Properties

IUPAC Name |

4,8-ditert-butyl-6-[[(2S,5S)-2,5-diphenylphospholan-1-yl]methoxy]-1,2,10,11-tetramethylbenzo[d][1,3,2]benzodioxaphosphepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50O3P2/c1-26-23-32(40(5,6)7)38-36(28(26)3)37-29(4)27(2)24-33(41(8,9)10)39(37)44-46(43-38)42-25-45-34(30-17-13-11-14-18-30)21-22-35(45)31-19-15-12-16-20-31/h11-20,23-24,34-35H,21-22,25H2,1-10H3/t34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDUDCHTDZHIKW-PXLJZGITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OCP4C(CCC4C5=CC=CC=C5)C6=CC=CC=C6)C(C)(C)C)C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OCP4[C@@H](CC[C@H]4C5=CC=CC=C5)C6=CC=CC=C6)C(C)(C)C)C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50O3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sax,s,s Bobphos

Precursor Chemistry and Strategic Building Blocks

The synthesis of (Sax,S,S)-BOBPHOS relies on the strategic combination of two primary chiral building blocks: a C2-symmetric phospholane (B1222863) derivative and an axially chiral biaryl diol. thieme-connect.comthieme-connect.com These precursors are themselves products of dedicated synthetic routes designed to install the required stereocenters.

The key building blocks are:

(2S,5S)-2,5-diphenylphospholane derivative : This component provides the P-chiral element of the final ligand. Its synthesis often starts from achiral materials like diphenylbutadiene. semanticscholar.org The route involves several transformations to create the five-membered phospholane ring with the desired (S,S) configuration at the C2 and C5 positions.

(Sax)-BIPHEN derivative : This unit is an axially chiral biphenol, which forms the backbone of the phosphite (B83602) portion of the ligand. The specific derivative used for (Sax,S,S)-BOBPHOS is (Sax)-4,8-di-tert-butyl-1,2,10,11-tetramethyl-dibenzo[d,f] Current time information in Alicante, ES.researchgate.netdioxepine-6-ol or a related precursor. The axial chirality (Sax) arises from hindered rotation around the biaryl bond, a feature locked in by bulky ortho-substituents. If not commercially available, these diols can be prepared through methods like classical oxidative coupling. nih.gov

| Precursor Type | Specific Building Block Example | Role in Final Ligand |

|---|---|---|

| Chiral Phospholane | (2S,5S)-2,5-diphenylphospholane methoxy (B1213986) intermediate | Forms the chiral phosphine (B1218219) moiety |

| Axially Chiral Biaryl Diol | (Sax)-4,8-di-tert-butyl-1,2,10,11-tetramethyl-dibenzo[d,f] Current time information in Alicante, ES.researchgate.netdioxepine-6-ol | Forms the chiral phosphite backbone |

| Coupling Agent | Phosphorus trichloride (B1173362) (PCl₃) or equivalent | Used to create the chlorophosphite intermediate |

Multi-Step Synthetic Pathways to (Sax,S,S)-BOBPHOS

A representative synthetic approach involves:

Synthesis of the Phospholane Component : A key intermediate is a secondary phosphine oxide or a phosphine-borane adduct of the (2S,5S)-2,5-diphenylphospholane. semanticscholar.orgnih.gov This intermediate is then functionalized, for example, by reaction with an electrophile like formaldehyde (B43269) or a protected equivalent, to introduce the methylene (B1212753) linker required for attachment to the phosphite backbone.

Synthesis of the Chloro-phosphite Component : The axially chiral biphenol (BIPHEN derivative) is reacted with a phosphorus source, such as phosphorus trichloride (PCl₃) or hexamethylphosphorous triamide (HMPT), to form a reactive chlorophosphite intermediate.

Final Coupling : The functionalized phospholane component (e.g., a phospholane-methanol derivative) is coupled with the biphenol-derived chlorophosphite to form the final (Sax,S,S)-BOBPHOS ligand. nih.gov

The final and critical step in the synthesis is the formation of the P-O-P linkage that connects the phosphine and phosphite moieties. This is typically achieved by reacting the alcohol group of the phospholane-methanol intermediate with the chloro-phosphite derived from the axially chiral biphenol. nih.gov The reaction is generally performed in the presence of a non-nucleophilic base to neutralize the HCl generated during the condensation. This step requires careful execution under inert conditions to prevent the oxidation of the trivalent phosphorus atoms.

The integration of the chiral BIPHEN scaffold is a defining feature of the BOBPHOS ligand family. The BIPHEN derivative provides a rigid, sterically defined pocket around the metal center when the ligand is coordinated. The synthesis of the BIPHEN-derived chloro-phosphite intermediate involves the reaction of the corresponding chiral diol with a phosphorus electrophile. The inherent C2 symmetry of the BIPHEN backbone contributes significantly to the stereochemical environment, which is essential for inducing high enantioselectivity in catalytic reactions. thieme-connect.comthieme-connect.com

Coupling of Phosphine and Phosphite Components

Control of Stereochemistry and Enantiomeric Resolution Strategies

Achieving the specific (Sax,S,S) stereochemistry of BOBPHOS is the most challenging aspect of its synthesis. rijournals.com It requires meticulous control over two distinct types of chirality: the central chirality at the C2 and C5 positions of the phospholane ring and the axial chirality of the biphenol backbone. This control is established using a combination of asymmetric synthesis and enantiomeric/diastereomeric resolution techniques. beilstein-journals.orgacs.org

Diastereomeric recrystallization is a classical and powerful method for separating enantiomers. beilstein-journals.org This strategy involves converting a mixture of enantiomers (or diastereomers) into a new mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent, also known as a chiral auxiliary. wikipedia.org

For P-chiral phosphines : Racemic or diastereomeric mixtures of phosphine precursors can be reacted with a chiral auxiliary, such as (-)-menthol, to form diastereomeric phosphinites. beilstein-journals.orgthieme-connect.com These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional recrystallization.

For axially chiral biphenols : A racemic mixture of the biphenol can be resolved by forming diastereomeric complexes with a chiral metal salt, such as a chiral palladium complex. acs.org These diastereomeric salts can then be separated by careful recrystallization.

| Chiral Component | Typical Chiral Auxiliary/Reagent | Separable Intermediate | Reference |

|---|---|---|---|

| Phosphine Precursor | (-)-Menthol | Diastereomeric Menthylphosphinites | beilstein-journals.orgthieme-connect.com |

| Axially Chiral Ligand | Chiral Palladium Complex | Diastereomeric Palladium Complexes | acs.org |

Chromatography is an indispensable tool for the separation and purification of chiral compounds in modern organic synthesis. csfarmacie.cz High-Performance Liquid Chromatography (HPLC) is particularly effective for this purpose.

Preparative HPLC : This technique is often used to separate diastereomeric intermediates on a larger scale when recrystallization is not efficient. beilstein-journals.orgthieme-connect.com For instance, diastereomeric phosphine-borane adducts can be separated using preparative HPLC on a silica (B1680970) gel column. thieme-connect.com

Chiral Stationary Phases (CSPs) : For the direct separation of enantiomers, HPLC columns packed with a chiral stationary phase are employed. nih.govjiangnan.edu.cn These phases are composed of a chiral selector immobilized on a solid support (e.g., silica). The enantiomers of a racemic compound interact differently with the CSP, leading to different retention times and enabling their separation. Polysaccharide-based CSPs are among the most widely used for their broad applicability. scielo.org.mx This method can be applied to resolve the racemic biphenol precursor or to analyze the enantiomeric purity of the final ligand.

Selective Crystallization Approaches for High Enantiopurity

The synthesis of chiral phosphine ligands like (Sax,S,S)-BOBPHOS often yields a mixture of diastereomers. smolecule.com Achieving high enantiopurity is paramount for its efficacy in asymmetric catalysis, as the stereochemical configuration of the ligand directly influences the enantioselectivity of the catalyzed reaction. Selective crystallization is a powerful technique employed to isolate the desired (Sax,S,S) diastereomer from the reaction mixture.

This method leverages the differences in the physicochemical properties of the diastereomers, such as solubility in a particular solvent system. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration, and cooling rate), it is possible to preferentially crystallize the desired diastereomer, leaving the undesired isomers in the mother liquor.

Recrystallization is a common purification technique for (Sax,S,S)-BOBPHOS. smolecule.com This process can be repeated multiple times to enhance the enantiomeric excess (ee) of the final product. The choice of solvent is critical and is often determined empirically through screening various solvents and solvent mixtures. The goal is to find a system where the desired (Sax,S,S)-BOBPHOS isomer has significantly lower solubility than the other diastereomers at a given temperature.

The success of selective crystallization is often monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase or by Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents. These methods allow for the accurate determination of the enantiomeric purity of the crystallized product.

Optimization of Synthetic Efficiency and Ligand Purity

Optimizing the synthetic efficiency and purity of (Sax,S,S)-BOBPHOS is crucial for its practical application and commercial viability. The synthesis of the ligand from its chiral BIPHEN and phospholane building blocks involves several steps that are described as reliable and capable of producing attainable yields. thieme-connect.comthieme-connect.com However, maximizing these yields and ensuring high purity are ongoing areas of research.

Key strategies for optimizing the synthesis include:

Starting Material Quality: The purity of the initial chiral building blocks, such as the BIPHEN and phospholane precursors, is fundamental. Impurities in the starting materials can lead to the formation of undesired side products and complicate the purification process.

Reaction Conditions: Careful optimization of reaction parameters such as temperature, reaction time, stoichiometry of reagents, and choice of solvent can significantly impact the yield and purity of each synthetic step. For instance, in the coupling reactions to form the phosphine-phosphite backbone, controlling the temperature can minimize side reactions.

Purification Techniques: Beyond crystallization, other purification methods are often employed. smolecule.com Column chromatography on silica gel is a standard technique to separate the desired ligand from impurities and unreacted starting materials. researchgate.net The choice of eluent is critical for achieving good separation. Filtration through a pad of an inert material like Celite can be used to remove solid impurities. acs.org

Handling and Storage: Due to the sensitivity of some phosphine ligands to air and moisture, proper handling and storage under an inert atmosphere (e.g., nitrogen or argon) are essential to prevent degradation and maintain purity. acs.org

The table below summarizes key aspects of the synthesis and purification of (Sax,S,S)-BOBPHOS and related chiral phosphine ligands.

| Aspect | Details | Significance | References |

| Starting Materials | Chiral BIPHEN and phospholane building blocks | The stereochemistry of the final ligand is determined by these precursors. | thieme-connect.comthieme-connect.com |

| Key Reaction | Coupling of phosphine and phosphite precursors | Forms the characteristic hybrid phospholane-phosphite structure. | smolecule.com |

| Purification Method 1 | Selective Recrystallization | Exploits diastereomeric properties to isolate the desired (Sax,S,S) enantiomer in high purity. | smolecule.com |

| Purification Method 2 | Column Chromatography | Separates the ligand from impurities based on polarity. | researchgate.net |

| Purity Analysis | Chiral HPLC, NMR Spectroscopy | Confirms the enantiomeric excess and structural integrity of the final product. |

The development of efficient and scalable synthetic routes, coupled with robust purification protocols, is paramount for the widespread application of (Sax,S,S)-BOBPHOS in academic research and industrial processes. Continuous efforts to refine these methodologies will undoubtedly lead to improved access to this valuable chiral ligand.

Structural Characterization and Stereochemical Analysis of Sax,s,s Bobphos and Its Metal Complexes

Elucidation of Chiral Features and P-Stereogenic Centers

The chirality of (Sax,S,S)-BOBPHOS arises from multiple stereogenic elements within its structure. A key feature is the presence of P-stereogenic centers, where the phosphorus atom is bonded to three different substituents, creating a chiral environment. wiley-vch.de The specific designation "(Sax,S,S)" refers to the absolute configuration at these chiral centers. The biphenol backbone of the ligand possesses axial chirality (Sax), while the phospholane (B1222863) ring contains two stereogenic carbon centers, both with the (S) configuration. This combination of chiral elements is crucial for inducing high enantioselectivity in catalytic reactions. The precise spatial arrangement of these chiral centers dictates the three-dimensional structure of the ligand, which in turn influences how it coordinates to a metal center and directs the stereochemical outcome of a reaction.

Conformational Preferences and Rigidity of the Ligand Framework

The conformational landscape of (Sax,S,S)-BOBPHOS is a critical determinant of its catalytic performance. Conformational analysis, which examines the energetics of different spatial arrangements (rotamers), helps in understanding the stability of various isomers. lumenlearning.comchemistrysteps.com The ligand's framework possesses a degree of rigidity imparted by the phospholane ring, which restricts the rotation between the phenol (B47542) moieties of the biphenol group. semanticscholar.org This rigidity is balanced by some conformational flexibility, which is essential for accommodating different substrates and transitioning through various catalytic intermediates. The interplay between rigidity and flexibility is a key factor in the ligand's ability to create a well-defined and effective chiral pocket around the metal center. In the solid state, the diol component of similar ligands has been observed to adopt a preferred atropos conformation that is dependent on the chirality of other stereocenters in the molecule. semanticscholar.org

Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic techniques are employed to unravel the intricate three-dimensional structure of (Sax,S,S)-BOBPHOS and its metal complexes. smolecule.com These methods provide insights into bond connectivity, stereochemistry, and the electronic environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Free Ligand and Metal Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of (Sax,S,S)-BOBPHOS in solution. msu.edubnmrz.org By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., via NOE experiments), detailed information about the connectivity and conformation of the free ligand can be obtained. When the ligand coordinates to a metal, changes in the NMR spectrum, particularly of the phosphorus (³¹P) and proton (¹H) nuclei, provide valuable information about the formation and structure of the metal complex. mdpi.com For instance, the coordination of the phosphorus atoms to the metal center leads to significant changes in their ³¹P NMR chemical shifts. Furthermore, NMR can be used to study the dynamic behavior of the ligand and its complexes in solution, offering insights into conformational changes that may occur during a catalytic cycle. nih.gov

X-ray Crystallography for Absolute Configuration Determination and Coordination Geometry

X-ray crystallography provides definitive, high-resolution structural information by mapping the electron density in a crystalline sample. wikipedia.orgnih.gov This technique is crucial for determining the absolute configuration of the chiral centers in (Sax,S,S)-BOBPHOS and for precisely characterizing the coordination geometry of its metal complexes. semanticscholar.org For example, X-ray diffraction studies on a palladium complex of a related phospholene-phosphite ligand revealed a slightly distorted square planar geometry around the palladium center. semanticscholar.org Such studies provide precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's three-dimensional structure. This information is invaluable for understanding the steric and electronic interactions that govern the ligand's catalytic behavior.

A comparison of selected bond lengths and angles for a palladium complex of a related phospholene-phosphite ligand and the analogous complex with (Sax,S,S)-BOBPHOS is presented below.

| Parameter | [PdCl₂(13a)]·3CHCl₃ (14) | [PdCl₂((Sax,S,S)-BOBPHOS)]·2CHCl₃ (NEKXEJ) |

| Bond Lengths (Å) | ||

| Pd-P(1) | 2.2023 (5) | 2.183 (2) |

| Pd-P(31) | 2.2426 (2) | 2.225 (2) |

| Pd-Cl(2) trans phosphite (B83602) | 2.3385 (5) | 2.342 (3) |

| Pd-Cl(1) trans phosphine (B1218219) | 2.3271 (5) | 2.348 (2) |

| Angles (°) | ||

| P(1)-Pd-P(31) | 96.22 (2) | 86.13 (9) |

| Cl(1)-Pd-Cl(2) | 92.50 (1) | 93.8 (1) |

| O(2)-P1-O(13) | 106.47 (7) | 106.5 (4) |

| Torsions (°) | ||

| C(2)-C(1)-C(12)-C(13) | 51.0 (2) | 65 (1) |

| Phenol-phenol twist | 53.05 (4) | 66.8 (4) |

Data adapted from a study on a related phospholene-phosphite ligand and its palladium complex. semanticscholar.org

Electronic Properties of the Phosphorus Donors and Their Catalytic Implications

The electronic properties of the two distinct phosphorus donor atoms—the phospholane and the phosphite—are a defining feature of (Sax,S,S)-BOBPHOS. The phospholane moiety is generally considered to be more electron-donating (more basic), while the phosphite group is more π-accepting. This electronic differentiation influences the nature of the metal-phosphorus bonds and, consequently, the reactivity of the metal center. imperial.ac.uk The electronic character of ligands has been extensively studied in catalysis, with less basic phosphorus-containing ligands often favoring the formation of linear aldehyde products in hydroformylation. imperial.ac.uk The unique electronic signature of (Sax,S,S)-BOBPHOS, however, contributes to its unusual and highly desirable selectivity for branched products. smolecule.comrsc.org The modulation of electronic properties by altering substituents on the phosphorus atoms can be a powerful strategy for tuning the selectivity of the catalyst. imperial.ac.uk

Application of Sax,s,s Bobphos in Asymmetric Catalysis

General Principles of (Sax,S,S)-BOBPHOS as a Transition Metal Ligand

In transition metal catalysis, a ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. studymind.co.uk These ligands are crucial as they modulate the metal's electronic properties and steric environment, thereby influencing the catalyst's activity, selectivity, and stability. studymind.co.uksmolecule.com

(Sax,S,S)-BOBPHOS is classified as a hybrid phospholane-phosphite ligand. smolecule.comsemanticscholar.org This structure is notable for its combination of a chiral phospholane (B1222863) ring and a chiral biphenol-derived phosphite (B83602) group. thieme-connect.com This hybrid design allows it to form stable, bidentate complexes with various transition metals, most notably rhodium and palladium. smolecule.comsemanticscholar.org The coordination of the ligand to the metal center is fundamental to its function, as it activates substrates for subsequent reactions. smolecule.com Spectroscopic methods, including NMR and X-ray crystallography, have been employed to study these metal-ligand complexes, confirming the ability of (Sax,S,S)-BOBPHOS to significantly influence the reactivity and selectivity of the metal catalyst. smolecule.comsemanticscholar.org

Rhodium-Catalyzed Asymmetric Hydroformylation

One of the most significant applications of (Sax,S,S)-BOBPHOS is in rhodium-catalyzed asymmetric hydroformylation. This process involves the addition of a formyl group (CHO) and a hydrogen atom across an alkene's double bond, creating a chiral aldehyde. The rhodium/(Sax,S,S)-BOBPHOS system has proven to be exceptionally effective in this transformation. smolecule.comthieme-connect.com

The rhodium complex of (Sax,S,S)-BOBPHOS is a highly effective catalyst for the hydroformylation of a variety of terminal alkenes. smolecule.com The substrate scope includes simple alkyl alkenes, such as 1-hexene (B165129), as well as more complex terminal allylic substrates. thieme-connect.comrki-i.com The catalyst demonstrates high reactivity with substrates containing aryl, propyl, and functional groups like amides. thieme-connect.com This versatility makes it a valuable tool for synthesizing a range of chiral aldehydes from readily available starting materials. thieme-connect.com

A key challenge in the hydroformylation of terminal alkenes is controlling the regioselectivity—the preference for forming either a linear or a branched aldehyde. While many catalyst systems favor the linear product, the rhodium/(Sax,S,S)-BOBPHOS system exhibits outstanding selectivity for the branched aldehyde. smolecule.comthieme-connect.com This high branch selectivity is a significant advantage, as the synthesis of chiral branched aldehydes is often more desirable in synthetic organic chemistry. smolecule.com The ligand's unique structure is credited with directing the reaction pathway towards the formation of the branched isomer, a feat that is difficult to achieve with many other ligands. thieme-connect.com

Beyond regioselectivity, the primary function of a chiral ligand like (Sax,S,S)-BOBPHOS is to control the enantioselectivity of the reaction, producing one enantiomer of the chiral product in excess over the other. The rhodium/(Sax,S,S)-BOBPHOS catalyst has achieved excellent results in this regard, delivering high enantiomeric excess (ee) for a variety of substrates. thieme-connect.com For the hydroformylation of alkyl alkenes, enantiomeric excesses of up to 93% have been reported. rki-i.comsigmaaldrich.com This combination of high branch selectivity and high enantioselectivity is rare and highly sought after in asymmetric catalysis. thieme-connect.com

Below is a table summarizing the performance of the Rh/(Sax,S,S)-BOBPHOS catalyst in the asymmetric hydroformylation of various terminal alkenes.

| Substrate (R) | Yield (%) | Branched/Linear Ratio | Enantiomeric Excess (ee) (%) |

| Pr | 71 | 2.5:1 | 93 |

| C(O)N(Me)Ph | >99 | 10:1 | 92 |

| Bn | 86 | 4:1 | 87 |

| Ar (Phenyl) | 90 | 3:1 | 84 |

| Cn (Cyclohexyl) | 78 | 3:1 | 71 |

| Data sourced from a study on the branch-selective and enantioselective hydroformylation of terminal allylic substrates. thieme-connect.com |

The efficiency of the rhodium-catalyzed hydroformylation using (Sax,S,S)-BOBPHOS is dependent on reaction conditions. Studies have shown that the reaction proceeds effectively under relatively mild conditions. thieme-connect.com For instance, successful hydroformylation of terminal alkenes has been carried out at a temperature of 50 °C and a pressure of 5 bar of syngas (a mixture of carbon monoxide and hydrogen) in toluene (B28343) (PhMe) as the solvent. thieme-connect.com Other studies involving different substrates have utilized slightly higher temperatures, such as 90 °C, and pressures up to 20 bar. semanticscholar.org The optimization of these parameters—temperature, pressure, and choice of solvent—is crucial for maximizing yield, regioselectivity, and enantioselectivity for a given substrate.

Enantioselective Control and High Enantiomeric Excess (ee) Achievements

Palladium-Catalyzed Asymmetric Transformations

In addition to its well-established role in rhodium catalysis, (Sax,S,S)-BOBPHOS also serves as a ligand in palladium-catalyzed reactions. smolecule.com Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. mdpi.comrsc.org The ability of (Sax,S,S)-BOBPHOS to form stable complexes with palladium has been confirmed through structural studies. smolecule.com

Researchers have synthesized and characterized the palladium chloride complex, [PdCl2{(Sax,S,S)-Bobphos}], via X-ray crystallography. semanticscholar.org Such structural analyses are vital for understanding the ligand's coordination geometry and steric properties when bound to palladium. This information provides a basis for designing new catalytic processes. The crystallographic data for the palladium complex reveals a distorted square planar geometry and provides precise measurements of bond lengths and angles, which have been compared to those of other palladium-ligand complexes to understand structural influences. semanticscholar.org While detailed reports on its specific applications in catalytic palladium transformations are less common than for rhodium, its demonstrated ability to coordinate effectively with palladium indicates its potential for use in various palladium-catalyzed asymmetric reactions. smolecule.com

Application in Asymmetric Allylic Alkylation Reactions

Asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comuwindsor.cauwindsor.ca The reaction typically involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a transition metal complex bearing a chiral ligand. mdpi.comdokumen.pub While a vast array of chiral phosphine (B1218219) ligands have been successfully employed in palladium-catalyzed AAA reactions, a review of the scientific literature indicates a lack of specific, detailed studies on the application of (Sax,S,S)-BOBPHOS in this class of reactions. mdpi.comnih.gov General methodologies in this field have utilized numerous other ligand types, including those with central, planar, or axial chirality, to achieve high enantioselectivity. mdpi.comrsc.orgnih.gov However, dedicated research demonstrating the efficacy or specific outcomes of using (Sax,S,S)-BOBPHOS as a ligand for asymmetric allylic alkylation is not prominently documented.

Role in Enantioselective Arylation Processes

(Sax,S,S)-BOBPHOS and its congeners have demonstrated significant utility in enantioselective arylation reactions, particularly in the rhodium-catalyzed conjugate addition of arylboron reagents to α,β-unsaturated carbonyl compounds. These phospholane-phosphite ligands have been shown to be preferable for certain challenging arylations. researchgate.net

In a notable study, the performance of a rhodium catalyst derived from a BOBPHOS ligand was compared to the well-established Rh/BINAP system for the conjugate addition of arylboronic acids. The BOBPHOS-based catalyst proved to be more reactive, enabling the use of lower equivalents of the arylboronic acid, which is a significant practical advantage, especially in cases prone to competing proto-deborylation. wikipedia.org For instance, in the arylation of Cbz-dehydropiperidone, the Rh/BOBPHOS catalyst not only provided good yields but also surpassed the Rh/BINAP system in enantioselectivity. wikipedia.org

Table 1: Comparative Performance in the Arylation of Cbz-dehydropiperidone

| Catalyst System | Catalyst Loading (mol%) | Yield (%) | Enantioselectivity (e.e. %) |

|---|---|---|---|

| Rh/(R,R,R)-BOBPHOS | 0.6 | Good | Higher than Rh/BINAP |

| Rh/BINAP | 0.6 | Lower | Lower than Rh/BOBPHOS |

Data sourced from a study on challenging conjugate addition reactions. wikipedia.org

The success of the BOBPHOS ligand in these transformations highlights how the hybrid phospholane-phosphite structure can be beneficial for catalytic processes where ligands with two identical phosphorus donors are less effective. wikipedia.org

Exploration in Other Asymmetric Catalytic Reactions

The application of (Sax,S,S)-BOBPHOS has been explored in several other key asymmetric catalytic reactions, with varying degrees of success and documentation.

Olefin Metathesis

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, with wide applications in organic synthesis and polymer chemistry. nih.govorganic-chemistry.org The reaction is predominantly catalyzed by well-defined ruthenium (e.g., Grubbs catalysts) and molybdenum (e.g., Schrock catalysts) complexes. nih.govsmolecule.com While some general sources suggest that (Sax,S,S)-BOBPHOS could be an effective ligand in various catalytic reactions including olefin metathesis, specific research articles or detailed studies applying it to this transformation are not found in the primary literature. uwindsor.ca The field of asymmetric olefin metathesis is an active area of research, but current successful examples tend to rely on specifically designed chiral molybdenum or ruthenium complexes. organic-chemistry.orgnih.gov

Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of asymmetric catalysis, used to produce a vast range of chiral molecules, including pharmaceuticals and fine chemicals. researchgate.net This reaction typically employs catalysts based on rhodium, ruthenium, and iridium, paired with a wide variety of chiral phosphine ligands. researchgate.netwikipedia.orgstrem.com Despite the prominence of this reaction, a survey of the literature reveals no significant reports on the successful application of (Sax,S,S)-BOBPHOS as a ligand in asymmetric hydrogenation. The development of ligands for this reaction is highly advanced, with many privileged scaffolds like DuPhos, BPE, and various biaryl diphosphines showing high efficacy. researchgate.netresearchgate.net There are no comparative studies featuring (Sax,S,S)-BOBPHOS, which suggests it is not a primary candidate for this application.

Enantioselective Conjugate Addition

The rhodium-catalyzed enantioselective conjugate addition of arylboronic acids is a key area where BOBPHOS-type ligands have proven to be highly effective. wikipedia.org These ligands can form more reactive catalysts compared to traditional systems like Rh/BINAP, which is particularly advantageous for less reactive substrates or when needing to minimize the excess of the boron reagent. wikipedia.org

A study focusing on challenging conjugate additions demonstrated that the Rh/(R,R,R)-L1 (a BOBPHOS derivative) catalyst system was significantly more reactive than Rh/BINAP in the reaction of para-fluorophenylboronic acid with 6-methyl coumarin. While the Rh/BINAP catalyst gave almost no product with 3 equivalents of the boronic acid, the Rh/BOBPHOS system achieved nearly quantitative conversion under the same conditions. wikipedia.org

Table 2: Enantioselective Conjugate Addition of 2-furylboronic acid

| Substrate | Catalyst System | Yield (%) |

|---|---|---|

| Enone 1 | Rh/BINAP | 15 |

| Enone 1 | Rh/(R,R,R)-L1 | Moderate to Good |

| Enone 2 | Rh/BINAP | 0 |

| Enone 2 | Rh/(R,R,R)-L1 | Moderate to Good |

Data illustrates the superior reactivity of the Rh/BOBPHOS catalyst with the challenging 2-furylboronic acid nucleophile. wikipedia.org

This enhanced reactivity makes Rh/BOBPHOS catalysts valuable for expanding the scope of enantioselective conjugate additions to include difficult substrate combinations. wikipedia.org

Comparative Studies with Other Chiral Ligands

The performance of (Sax,S,S)-BOBPHOS and its derivatives has been directly compared to other well-known chiral ligands in specific catalytic reactions, providing valuable insights into its relative efficacy.

In the context of enantioselective conjugate additions, a rhodium catalyst with a BOBPHOS-type ligand was shown to be superior to catalysts derived from BINAP and SEGPHOS for certain challenging substrates. For the reaction between para-fluorophenylboronic acid and 6-methyl coumarin, the BOBPHOS ligand led to quantitative conversion where BINAP was ineffective. wikipedia.org Interestingly, the parent ligands from which BOBPHOS is conceptually derived—a bis-phospholane and a diphosphite—were both incompetent in this specific reaction, highlighting the unique synergistic effect of the hybrid phospholane-phosphite structure. wikipedia.org

Table 3: Comparison of Ligands in the Conjugate Addition to 6-methyl coumarin

| Ligand | Arylboronic Acid (equiv.) | Conversion (%) |

|---|---|---|

| (R,R,R)-L1 (BOBPHOS) | 3 | ~100 |

| (S)-BINAP | 3 | < 5 |

| (S)-BINAP | 10 | < 5 |

| Bis-phospholane parent | 10 | < 5 |

| Diphosphite parent | 10 | < 5 |

This table showcases the superior performance of the hybrid BOBPHOS ligand compared to both a standard benchmark (BINAP) and its constituent parent ligand types. wikipedia.org

While the provided outline focuses on specific applications, it is worth noting that (Sax,S,S)-BOBPHOS has also been benchmarked against other ligands in asymmetric hydroformylation. In these studies, it has shown exceptional selectivity for branched aldehyde products from terminal alkenes, a result that often surpasses traditional ligands. uwindsor.ca These comparative analyses are crucial for defining the specific niches where a particular chiral ligand offers a distinct advantage.

Efficacy Comparison with Diphosphine Ligands

The performance of (Sax,S,S)-BOBPHOS in asymmetric hydroformylation has been shown to be competitive with, and in some cases superior to, well-established diphosphine ligands. For instance, in the hydroformylation of styrene, the rhodium catalyst system with (Sax,S,S)-BOBPHOS achieves a "desired isomer yield" of up to 94.7%, which is comparable to the best results reported for ligands like Ph-BPE and BINAPHOS. rsc.org

A key area where (Sax,S,S)-BOBPHOS has shown remarkable success is in the asymmetric hydroformylation of simple terminal alkenes, such as 1-hexene. This has been a challenging substrate for achieving high enantioselectivity for the branched aldehyde. rki-i.com While traditional diphosphine ligands often result in low to moderate enantiomeric excess (ee) and regioselectivity for these substrates, the use of (Sax,S,S)-BOBPHOS has led to significantly improved outcomes. thieme-connect.comrki-i.com For example, the hydroformylation of 1-hexene and other alkyl alkenes using a rhodium/(Sax,S,S)-BOBPHOS catalyst has yielded the branched aldehyde with up to 93% ee and regioselectivity of 71–86%. rki-i.comsigmaaldrich.com

The following table provides a comparative overview of the catalytic performance of (Sax,S,S)-BOBPHOS against other ligands in the asymmetric hydroformylation of various alkenes.

Table 1: Comparison of Ligand Efficacy in Asymmetric Hydroformylation

| Ligand | Substrate | Branched/Linear Ratio | ee (%) | Desired Isomer Yield (%) |

|---|---|---|---|---|

| (Sax,S,S)-BOBPHOS | Styrene | - | 96 | 94.7 |

| (Sax,S,S)-BOBPHOS | 1-Hexene | 2.5:1 to 10:1 | 93 | - |

| (Sax,S,S)-BOBPHOS | Allyl acetate | - | 92 | - |

| (R,S)-BinaPhos | Styrene | - | 94 | 82.7 |

| Ph-BPE | Styrene | - | - | up to 94.9 |

| (R,S)-YanPhos | Styrene | - | 98 | 86.9 |

Data sourced from multiple studies for comparative purposes. thieme-connect.comrsc.orgsigmaaldrich.com

Advantages of Hybrid Phospholane-Phosphite Architecture

The superior performance of (Sax,S,S)-BOBPHOS can be attributed to its hybrid phospholane-phosphite architecture, which offers distinct advantages over traditional diphosphine ligands. smolecule.comrsc.org This structural design introduces dissymmetry in the coordination sphere of the metal center, which is crucial for achieving high selectivity in catalytic reactions. rsc.org

Key advantages of this hybrid architecture include:

Tunable Steric and Electronic Properties: The phospholane and phosphite components of the ligand possess different steric and electronic characteristics. rsc.orgalfachemic.com Phosphites are generally weak sigma-donors and strong pi-acceptors, while phosphines are stronger sigma-donors. alfachemic.com This combination allows for fine-tuning of the electronic properties of the metal catalyst, influencing its reactivity and selectivity. rsc.org The steric bulk of the ligand can also be modified to create a chiral pocket around the metal center that dictates the stereochemical outcome of the reaction.

High Regio- and Enantioselectivity: The unique coordination environment created by the hybrid ligand is highly effective in differentiating between the two faces of a prochiral olefin and controlling the regioselectivity of the hydroformylation reaction. thieme-connect.comrsc.org This results in high enantiomeric excesses and a preference for the formation of the branched aldehyde, a significant challenge in the hydroformylation of unfunctionalized alkenes. thieme-connect.comrki-i.com The development of (Sax,S,S)-BOBPHOS represents a significant step forward in overcoming the difficulty of achieving both high branch selectivity and high enantioselectivity simultaneously in these reactions. thieme-connect.com

Mechanistic Investigations of Sax,s,s Bobphos Catalyzed Systems

Metal-Ligand Complex Formation and Stability Profiling

The interaction between (Sax,S,S)-BOBPHOS and transition metals like rhodium and palladium is fundamental to its catalytic activity. smolecule.com The formation of stable metal-ligand complexes is a prerequisite for efficient catalysis, influencing both reactivity and selectivity. smolecule.com

Detailed Analysis of Coordination Environments within Rhodium and Palladium Complexes

The coordination of (Sax,S,S)-BOBPHOS to rhodium and palladium centers has been a subject of detailed study. In rhodium complexes, the ligand typically coordinates in a bidentate fashion, creating a chiral environment around the metal center that is crucial for enantioselective transformations. smolecule.comrki-i.com Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography, have been instrumental in elucidating the precise coordination geometries. smolecule.com

For instance, X-ray diffraction studies on palladium complexes have revealed a distorted square planar geometry around the palladium atom when coordinated with ligands structurally similar to (Sax,S,S)-BOBPHOS. semanticscholar.org In one such complex, the bidentate ligand occupies two coordination sites with a P-Pd-P bite angle significantly larger than the ideal 90 degrees, a distortion attributed to the ligand's structural features. semanticscholar.org This deviation from ideal geometry can have profound implications for the catalytic cycle. The stability of these complexes is a key factor; studies have shown that the rhodium complex with (Sax,S,S)-BOBPHOS is highly stable under typical reaction conditions. smolecule.com

| Metal | Coordination Geometry | Key Features |

| Rhodium | Bidentate | Forms a stable chiral environment crucial for enantioselectivity. smolecule.comrki-i.com |

| Palladium | Distorted Square Planar | Exhibits a larger than ideal P-Pd-P bite angle, influencing catalytic activity. semanticscholar.org |

In Situ Spectroscopic Monitoring of Catalytically Active Species (e.g., Rhodium-Hydrido Dicarbonyl and Rhodium-Acyl Intermediates)

The identification and characterization of transient, catalytically active species are critical for a comprehensive understanding of the reaction mechanism. In situ spectroscopic techniques are powerful tools for monitoring these intermediates under actual reaction conditions. researchgate.netmdpi.comresearchgate.net High-pressure infrared (HPIR) spectroscopy, in particular, has proven invaluable for observing species like rhodium-hydrido dicarbonyl and rhodium-acyl intermediates in hydroformylation reactions. semanticscholar.org

These techniques allow researchers to track the evolution of the catalyst from its precursor to the active form and to identify key intermediates in the catalytic cycle. mdpi.com For example, in rhodium-catalyzed hydroformylation, the formation of a rhodium-hydrido species is a crucial step. The subsequent coordination of an alkene and carbon monoxide leads to the formation of a rhodium-acyl intermediate, which is then hydrogenated to produce the aldehyde product. Monitoring the characteristic infrared absorptions of these species provides direct evidence for the proposed mechanistic pathways. ethz.ch

Reaction Kinetics and Determination of Rate-Limiting Steps

Utilization of In Situ High-Pressure Infrared (HPIR) Spectroscopy

In situ HPIR spectroscopy is not only useful for identifying intermediates but also for obtaining kinetic data. semanticscholar.orgirdg.org By monitoring the concentration of reactants, products, and key intermediates as a function of time, it is possible to determine the reaction rate under various conditions. researchgate.net This technique is particularly well-suited for studying gas-liquid reactions like hydroformylation, where high pressures of carbon monoxide and hydrogen are employed. semanticscholar.org The ability to detect subtle changes in the ligand structure, such as hydrogenation of a C=C bond within the ligand itself, highlights the sensitivity and utility of HPIR in monitoring catalyst stability and evolution during the reaction. semanticscholar.org

Application of Reaction Progress Kinetic Analysis Methodologies

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for elucidating complex reaction mechanisms from a minimal set of experiments. wikipedia.orgmt.comnih.gov This approach involves continuously monitoring the concentrations of all reacting species throughout the course of the reaction under synthetically relevant conditions. wikipedia.orgmt.com The resulting data-rich profiles provide a comprehensive picture of the reaction's kinetic behavior, allowing for the determination of reaction orders, rate constants, and the identification of phenomena such as catalyst activation or deactivation and product inhibition. wikipedia.orgresearchgate.net

Impact of Substrate and Gas Partial Pressures (CO, H2) on Reaction Rate and Selectivity

The partial pressures of gaseous reactants, such as carbon monoxide (CO) and hydrogen (H₂), can have a significant impact on the rate and selectivity of hydroformylation reactions. ethz.chimperial.ac.uk

Effect of CO Partial Pressure:

Rate: Increasing the partial pressure of CO can often lead to a decrease in the reaction rate. ethz.chimperial.ac.uk This is because CO can compete with the olefin for coordination to the metal center, and high concentrations of CO can favor the formation of catalytically less active or inactive species. ethz.ch

Selectivity: The partial pressure of CO can also influence the regioselectivity of the reaction. In some systems, higher CO pressures have been observed to favor the formation of the linear aldehyde over the branched product. imperial.ac.uk

Effect of H₂ Partial Pressure:

Rate: The reaction rate is generally dependent on the H₂ partial pressure. ethz.ch An increase in H₂ pressure can lead to an increased reaction rate, up to a certain point where the rate may become independent of the H₂ concentration. mdpi.com

The interplay between substrate concentration and gas pressures is complex and crucial for optimizing the reaction outcome. For example, in the hydroformylation of 1-hexene (B165129), varying the CO pressure was found to have a dramatic effect on catalyst activity, with increased pressures severely hindering the reaction while slightly increasing the regioselectivity towards the branched product. imperial.ac.uk

| Parameter | Effect on Rate | Effect on Selectivity (Branched/Linear) |

| Increasing CO Pressure | Generally decreases ethz.chimperial.ac.uk | Can favor linear product in some systems imperial.ac.uk |

| Increasing H₂ Pressure | Generally increases (up to a point) ethz.chmdpi.com | Can be influenced by the H₂/CO ratio scribd.com |

Origins of Stereochemical Control

The remarkable regio- and enantioselectivity achieved with (Sax,S,S)-BOBPHOS in catalytic reactions, particularly in the rhodium-catalyzed hydroformylation of unactivated terminal alkenes, stems from its distinct structural architecture. As a hybrid ligand derived from the structural motifs of Kelliphite and Ph-BPE, it creates a unique chiral environment at the metal center that dictates the substrate's approach and subsequent transformation. scispace.combac-lac.gc.ca

Identification and Role of Ligand-Substrate Interactions (e.g., CH-π Interactions)

A critical factor in the stereodirecting power of the BOBPHOS ligand is the presence of specific, weak interactions between the ligand and the substrate within the catalyst's coordination sphere. rsc.orgillinois.edu Theoretical investigations into the rhodium-catalyzed hydroformylation of propene with (Sax,S,S)-BOBPHOS have identified crucial stabilizing CH-π interactions. These interactions occur between the substrate's alkyl chain and the aromatic rings of the ligand. scispace.com

These non-covalent bonds, though individually weak, collectively play a significant role in discriminating between different reaction pathways. scispace.comillinois.edu They help to pre-organize the substrate in a specific orientation relative to the catalytic center, favoring the transition state that leads to the branched, chiral aldehyde. scispace.com Computational studies have revealed that these stabilizing CH-π interactions can render what would otherwise be low-energy, productive pathways for linear aldehyde formation unproductive, thereby enhancing the selectivity for the branched isomer. scispace.com This demonstrates that subtle ligand-substrate interactions are key to overriding the inherent electronic and steric biases of the substrate that would typically favor the linear product. bac-lac.gc.ca

Understanding the Derivation of Regio- and Enantioselectivity

The primary challenge in the hydroformylation of aliphatic alkenes is to overcome the natural preference for the formation of the achiral linear aldehyde. bac-lac.gc.ca The (Sax,S,S)-BOBPHOS ligand has proven exceptionally effective in this regard, delivering high selectivity for the more valuable branched aldehyde with excellent enantiocontrol. rki-i.comthieme-connect.com For instance, in the hydroformylation of 1-hexene, catalysts derived from (Sax,S,S)-BOBPHOS have achieved up to 93% enantiomeric excess (ee) and high regioselectivity for the branched product. rki-i.com

The ligand's effectiveness is rooted in its hybrid phospholane-phosphite structure. This design creates a highly asymmetric environment around the rhodium center. The regioselectivity (branched vs. linear) and enantioselectivity are determined during the migratory insertion of the alkene into the rhodium-hydride bond. The specific geometry of the Rh-BOBPHOS complex forces the alkene to adopt a particular orientation to minimize steric hindrance, which in turn directs the insertion to form the branched alkyl-rhodium intermediate. The chirality of the ligand ensures that one of the two possible enantiomeric transition states is significantly lower in energy, leading to a high enantiomeric excess of one of the branched aldehyde's enantiomers. scispace.comrsc.org

The versatility of BOBPHOS in controlling regioselectivity has also been demonstrated in other reactions, such as the nickel-catalyzed hydrocyanation of 1,3-diynes. In this system, the choice of ligand determines the outcome, with (Sax,S,S)-BOBPHOS directing the reaction to produce a different regioisomer compared to other phosphine (B1218219) ligands like dppf. mdpi.com

Table 1: Regio- and Enantioselectivity in the (Sax,S,S)-BOBPHOS-Rh Catalyzed Hydroformylation of Various Alkenes

| Substrate | Branched/Linear Ratio | Enantiomeric Excess (% ee) |

| 1-Hexene | 71:29 to 86:14 | up to 93% |

| Styrene | 95:5 | 94.7% (S) |

| 2-Methoxy-6-vinylnaphthalene | High | High |

| n-Heptene | Moderate | Moderate |

This table compiles representative data from various studies to illustrate the performance of the (Sax,S,S)-BOBPHOS ligand. scispace.combac-lac.gc.carki-i.comrsc.org

Development and Validation of Stereochemical Models, e.g., Quadrant Models

To visualize and predict the stereochemical outcome of reactions catalyzed by (Sax,S,S)-BOBPHOS, stereochemical models have been developed. Based on the X-ray crystal structure of the related cis-PdCl₂(Sax,S,S)-BOBPHOS complex and computational modeling, a three-dimensional quadrant model has been proposed. scispace.comsemanticscholar.org

This model divides the space around the catalytically active metal center into four quadrants. scispace.com The bulky substituents on the phospholane (B1222863) and phosphite (B83602) components of the BOBPHOS ligand effectively block two of these quadrants, leaving two relatively open quadrants for the substrate to approach and coordinate to the metal. The different sizes of the remaining open quadrants dictate the preferred orientation of the incoming alkene. For a terminal alkene, the model predicts that the substituent on the double bond will preferentially occupy the larger, less sterically hindered quadrant to minimize unfavorable interactions. This preferred orientation directly translates into the observed high regio- and enantioselectivity of the reaction. scispace.comacs.org The model successfully rationalizes the structural origins of the catalyst's selectivity and serves as a predictive tool for other substrates. scispace.com

Computational and Theoretical Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for gaining a deep, molecular-level understanding of complex catalytic cycles. numberanalytics.com For the (Sax,S,S)-BOBPHOS system, theoretical approaches have been crucial in mapping out reaction pathways and explaining experimental observations. scispace.com

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, making it highly suitable for studying reaction mechanisms, identifying intermediates, and determining the structures and energies of transition states. numberanalytics.commdpi.com For the (Sax,S,S)-BOBPHOS-catalyzed hydroformylation, DFT calculations have been employed to map the entire catalytic cycle. scispace.com

These calculations provide the relative energies of all intermediates and transition states along the reaction coordinate for the formation of both the branched and linear aldehyde products. nih.gov By comparing the energy barriers for the competing pathways, researchers can identify the most likely reaction mechanism. DFT studies have confirmed that for the BOBPHOS system, the transition state leading to the branched aldehyde is favored, which is consistent with experimental results. scispace.com Furthermore, these calculations were instrumental in identifying the key stabilizing CH-π interactions between the ligand and substrate, which would be difficult to observe through experimental means alone. scispace.com

: Ligand Stability and Potential Degradation Pathways Under Catalytic Conditions

The long-term stability of the ligand is a critical factor in the performance and economic viability of a catalytic system, particularly in industrial applications. For rhodium-catalyzed hydroformylation reactions utilizing phosphine-phosphite ligands like (Sax,S,S)-BOBPHOS, understanding potential degradation pathways under catalytic conditions is paramount. Two primary pathways of concern are the hydrogenation of unsaturated moieties within the ligand structure and the hydrolysis of the phosphite group.

Investigation of Ligand Hydrogenation Phenomena

While (Sax,S,S)-BOBPHOS itself possesses a saturated phospholane ring, studies on structurally related phospholene-phosphite ligands provide significant insights into potential hydrogenation phenomena. Research has shown that under conditions relevant to hydroformylation, the carbon-carbon double bond within a phospholene ring can undergo slow hydrogenation in the presence of a rhodium catalyst and syngas (a mixture of hydrogen and carbon monoxide). acs.orgacs.org

In a study investigating a rhodium catalyst modified with a phospholene-phosphite ligand, in situ high-pressure infrared (HPIR) spectroscopy was employed to monitor the catalyst's stability. acs.orgmdpi.com The findings revealed that while the catalyst exhibited good thermal stability without fragmentation, the C=C bond in the phospholene moiety was gradually hydrogenated. acs.orgmdpi.com This transformation of the ligand structure could potentially alter the steric and electronic properties of the catalyst, thereby affecting its activity and selectivity over extended periods of operation.

It is important to note that this hydrogenation was observed to be a slow process. acs.org For many laboratory-scale batch reactions, the timescale of this degradation may not be significant. However, for continuous industrial processes that run for extended periods, such ligand hydrogenation could become a critical factor in catalyst deactivation. The hydrogenation of the phospholene is generally considered more desirable than its potential hydroformylation, as the introduction of a reactive aldehyde group could trigger further, more complex degradation reactions. acs.org

A key takeaway from these investigations is the remarkable stability of redesigned phospholane-phosphite ligands. Studies on ligands with modified backbones, developed from the principles of BOBPHOS, have demonstrated exceptional stability at high temperatures for prolonged durations. In one stability test, these advanced catalysts showed no signs of degradation after several days of operation, even at temperatures exceeding typical reaction conditions, and were used to produce kilograms of aldehyde products with consistent performance. acs.org

| Catalyst System | Conditions | Observation | Reference |

|---|---|---|---|

| Rhodium/Phospholene-Phosphite | Syngas (CO/H₂), Heat | Slow hydrogenation of the C=C bond in the phospholene ring detected by in situ HPIR spectroscopy. Good thermal stability with respect to fragmentation. | acs.orgmdpi.com |

| Rhodium/Redesigned Phospholane-Phosphite (BOBPHOS derivative) | High Temperature (> typical reaction temp.), Extended Operation (several days) | No signs of degradation observed. Consistent turnover frequency and selectivity. | acs.org |

Consideration of Hydrolytic Stability of the Ligand System

The phosphite moiety within the (Sax,S,S)-BOBPHOS ligand is another potential site for degradation, specifically through hydrolysis. Phosphite ligands are known to be susceptible to reaction with water, which can be present as a trace impurity in reactants or be formed as a byproduct in side reactions during hydroformylation. mdpi.com The hydrolysis of a phosphite leads to the formation of a pentavalent phosphorus species, which lacks the free electron pair necessary for coordination to the rhodium center, thus leading to catalyst deactivation. mdpi.com This process can be autocatalytic, as the acidic phosphorus species formed can catalyze further ligand decomposition. mdpi.com

The hydrolytic stability of phosphite ligands is significantly influenced by their steric and electronic properties. Research on various phosphite ligands has demonstrated that bulky substituents, particularly in the ortho-position of the phenolic backbone, can greatly enhance hydrolytic stability. mdpi.comacademie-sciences.fr This steric hindrance physically shields the phosphorus atom from attack by water molecules.

For instance, studies on a series of benzopinacolphosphites revealed that those with tert-butyl substituents in both ortho-positions showed no signs of decomposition when exposed to water, even at elevated temperatures, whereas unsubstituted analogues were significantly less stable. mdpi.com This suggests that the bulky groups on the biphenol backbone of (Sax,S,S)-BOBPHOS likely contribute positively to its hydrolytic stability.

Coordination to the metal center can also impact the hydrolytic stability of a phosphite ligand, although the effect can be complex. In some cases, coordination to rhodium has been shown to stabilize a monodentate phosphite ligand against hydrolysis. acs.org Conversely, for certain bidentate ligands, decomposition was observed to be faster in the rhodium complex. acs.org The specific impact on the (Sax,S,S)-BOBPHOS-rhodium complex would require dedicated study.

| Factor | Effect on Hydrolytic Stability | Example/Observation | Reference |

|---|---|---|---|

| Steric Hindrance | Increased stability | Phosphites with bulky ortho-substituents (e.g., tert-butyl) show significantly higher stability against hydrolysis. | mdpi.comacademie-sciences.fr |

| Electronic Effects | Electron-withdrawing groups can decrease stability. | Electron-withdrawing groups in the periphery of an acylphosphite moiety were found to decrease the stability of the ligand. | acs.org |

| Coordination to Metal | Can either stabilize or destabilize the ligand | Coordination to Rh stabilized a monodentate phosphite but accelerated the decomposition of a bidentate ligand in specific cases. | acs.org |

Future Directions and Emerging Research Avenues for Sax,s,s Bobphos

Expansion of Catalytic Scope to Novel Organic Transformations

The inherent structural and electronic properties of (Sax,S,S)-BOBPHOS make it a promising candidate for a variety of other asymmetric transformations beyond its established role in hydroformylation. smolecule.com Researchers are investigating its application in other carbon-carbon and carbon-heteroatom bond-forming reactions.

Recent studies have shown the potential of (Sax,S,S)-BOBPHOS in nickel-catalyzed hydrocyanation of 1,3-diynes, where it has been shown to influence the regioselectivity of the reaction, favoring the formation of specific enynyl nitrile isomers. mdpi.com This opens up avenues for its use in the synthesis of functionalized nitriles, which are valuable intermediates in organic synthesis.

Furthermore, its utility has been explored in the rhodium-catalyzed nucleophilic dearomatization of N-alkyl pyridinium (B92312) salts. auburn.edu This methodology allows for the synthesis of nonaromatic nitrogen heterocycles, which are prevalent structural motifs in bioactive natural products. auburn.edu The development of these reactions with (Sax,S,S)-BOBPHOS could provide efficient routes to complex and medicinally relevant molecules.

Rational Design and Synthesis of Next-Generation (Sax,S,S)-BOBPHOS Analogues

The modular nature of the (Sax,S,S)-BOBPHOS framework, derived from chiral BIPHEN and phospholane (B1222863) building blocks, lends itself to systematic modification. thieme-connect.comthieme-connect.com This provides a fertile ground for the rational design and synthesis of new analogues with enhanced catalytic properties.

Strategic Modifications for Enhanced Catalytic Activity and Selectivity Profiles

Strategic modifications to the ligand's structure can significantly impact its catalytic performance. Altering the electronic and steric properties of the phosphine (B1218219) and phosphite (B83602) moieties can fine-tune the catalyst's activity and selectivity. For instance, introducing electron-withdrawing or electron-donating groups on the aromatic backbone of the ligand can modulate the electronic density at the metal center, thereby influencing the catalytic cycle. frontiersin.org

One area of exploration is the modification of the phospholane ring. The synthesis of a new derivative of the BOBPHOS ligand, (S,S,S)-L5, was undertaken to understand how a bulkier phospholane group affects enantioselectivity in conjugate addition reactions. d-nb.info Such studies provide valuable insights into the substrate-ligand interactions that govern the stereochemical outcome of the reaction. d-nb.info

The table below illustrates how modifications to related phosphine-phosphite ligands have influenced catalytic outcomes in specific reactions.

| Ligand Modification | Reaction | Impact on Catalysis |

| Introduction of bulky substituents on the phospholane ring | Rh-catalyzed conjugate addition | Altered enantioselectivity, providing insights into the coordination of the alkene substrate. d-nb.info |

| Use of mismatched diastereomers, e.g., (S,R,R)-L6 | Rh-catalyzed Michael additions | Maintained the same sense of stereoselectivity, suggesting the phosphite group is remote from the enantio-face binding of the alkene. d-nb.info |

| Variation of the phosphine component | Rh-catalyzed hydroformylation | Strong influence on catalyst activity; electron-donating groups decrease activity, while electron-withdrawing groups increase it. acs.org |

Development of More Efficient and Scalable Synthetic Routes for Ligand Analogues

The broader application of (Sax,S,S)-BOBPHOS and its future analogues hinges on the development of efficient and scalable synthetic routes. While the current synthesis involves reliable steps, optimizing these processes for multigram-scale production is crucial for industrial applications. thieme-connect.comthieme-connect.com

Research efforts are focused on developing modular synthetic protocols that allow for the facile introduction of diversity. thieme-connect.com A four-step synthesis starting from substituted phenols has been optimized for the preparation of a range of chiral phosphine-phosphite ligands on a multigram scale, demonstrating the feasibility of producing these complex molecules efficiently. thieme-connect.com Further advancements in this area could involve the use of flow chemistry or the development of novel synthetic methodologies for constructing the chiral phosphine and phosphite fragments. chemrxiv.orgnumberanalytics.com

Strategies for Catalyst Immobilization and Heterogenization for Sustainable Processes

Homogeneous catalysts like the rhodium-(Sax,S,S)-BOBPHOS system offer high activity and selectivity but face challenges in catalyst separation and recycling. numberanalytics.comnumberanalytics.com Catalyst immobilization, or heterogenization, addresses this issue by anchoring the homogeneous catalyst to a solid support, combining the benefits of both homogeneous and heterogeneous catalysis. numberanalytics.comnumberanalytics.com

Strategies for the heterogenization of (Sax,S,S)-BOBPHOS could involve:

Covalent Attachment: Functionalizing the ligand with a linker that can be covalently bonded to a solid support like silica (B1680970) or a polymer. This approach can lead to robust systems with minimal leaching of the catalyst. rsc.org

Encapsulation: Trapping the catalyst within the pores of a porous material, such as a metal-organic framework (MOF) or a microgel. lp.edu.ua This method can protect the catalyst and influence its selectivity. lp.edu.ua

Ionic Bonding: Immobilizing the catalyst through ionic interactions with a charged support.

The primary advantages of heterogenization include enhanced catalyst stability, ease of separation and recovery, and the potential for use in continuous flow processes. numberanalytics.comnumberanalytics.com However, challenges such as potential catalyst leaching and reduced activity upon immobilization need to be carefully addressed. numberanalytics.com

Evaluation of Industrial Relevance and Scalability in Chiral Product Synthesis

The ultimate measure of a catalyst's success is its practical application in the large-scale synthesis of valuable chiral products. The rhodium/(Sax,S,S)-BOBPHOS system has already shown promise in the synthesis of intermediates for pharmaceuticals. imperial.ac.uk For example, it has been used in the hydroformylation of allylglycine derivatives, which are key precursors for new antibiotics. imperial.ac.uk

To further establish its industrial relevance, future research will need to focus on:

Process Optimization: Developing robust and scalable reaction conditions that are amenable to industrial settings. This includes optimizing reaction times, catalyst loadings, and purification procedures.

Application to High-Value Targets: Demonstrating the utility of the catalyst in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chiral chemicals. nih.gov

The scalability of chiral synthesis is a critical consideration. numberanalytics.com The development of continuous flow systems utilizing heterogenized (Sax,S,S)-BOBPHOS catalysts could offer significant advantages in terms of efficiency, safety, and cost for industrial-scale production. rsc.orgnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.